molecular formula C18H13ClN2O3S B415662 5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Cat. No.: B415662
M. Wt: 372.8g/mol
InChI Key: OAWKRQVPBNTFBJ-UHFFFAOYSA-N
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Description

5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core with a thioxo group and a benzylidene substituent, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-chloro-benzyloxy)benzaldehyde with thiourea under basic conditions to form the desired pyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-benzyloxy)-benzaldehyde: A precursor in the synthesis of the target compound.

    2-Thioxo-dihydro-pyrimidine-4,6-dione: A simpler analog without the benzylidene substituent.

    Benzylidene-thioxo-pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-({4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H13ClN2O3S

Molecular Weight

372.8g/mol

IUPAC Name

5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H13ClN2O3S/c19-13-5-1-12(2-6-13)10-24-14-7-3-11(4-8-14)9-15-16(22)20-18(25)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,25)

InChI Key

OAWKRQVPBNTFBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl

Origin of Product

United States

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